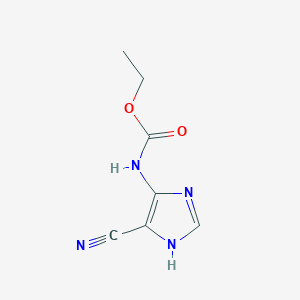
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carbonitrile can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
2-Phenyl-4,5-imidazole dicarboxylate: Used in the synthesis of metal-organic frameworks.
4-Phenyl-1H-imidazole: Commonly used in pharmaceutical applications.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and versatile reactivity.
Propiedades
Fórmula molecular |
C12H11N3 |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-phenylimidazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-9-12(8-13)14-10(2)15(9)11-6-4-3-5-7-11/h3-7H,1-2H3 |
Clave InChI |
DWVYTQZXXKEQSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1C2=CC=CC=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)
![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
